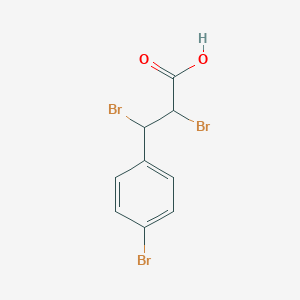

2,3-Dibromo-2-(4-bromophenyl)propionic acid

Übersicht

Beschreibung

2,3-Dibromo-2-(4-bromophenyl)propionic acid is a brominated organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a carboxylic acid group attached to a phenyl ring. It is primarily used in research settings and is known for its applications in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-2-(4-bromophenyl)propionic acid typically involves the bromination of 2-(4-bromophenyl)propionic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction and to ensure consistent product quality .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 2-(4-bromophenyl)propionic acid by using reducing agents such as zinc and hydrochloric acid.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Zinc dust and hydrochloric acid under reflux conditions.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as hydroxyl derivatives or amines.

Reduction: 2-(4-Bromophenyl)propionic acid.

Oxidation: Various oxidized carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DBBPA has garnered attention for its potential anti-inflammatory and analgesic properties. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Research indicates that DBBPA can exhibit cytotoxic effects against certain cancer cell lines, positioning it as a candidate for cancer therapy.

Case Study : A study conducted on various brominated compounds revealed that DBBPA showed significant inhibition of COX-1 and COX-2 enzymes, indicating its potential as a therapeutic agent for inflammatory diseases .

Proteomics and Biochemical Research

DBBPA is utilized in proteomics to study protein interactions and modifications. The compound can be linked to biomolecules, facilitating the investigation of protein-protein interactions (PPIs). This application is critical in understanding cellular processes and disease mechanisms.

Technique Used : Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are employed to assess the binding affinity of DBBPA to target proteins .

Organic Synthesis

DBBPA serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity due to the bromine substituents allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution.

Synthesis Pathway : The compound can be synthesized through bromination of 2-(4-bromophenyl)propionic acid using bromine in solvents like acetic acid or dichloromethane under controlled conditions to prevent over-bromination .

Material Science Applications

DBBPA is also explored in materials science for developing new polymers and resins with specific properties. Its unique chemical structure may impart desirable characteristics to materials, such as enhanced thermal stability or improved mechanical properties.

Example Application : Research has indicated that incorporating DBBPA into polymer matrices can enhance the thermal resistance of the resulting materials, making them suitable for high-temperature applications .

Comparative Analysis of Applications

| Application Area | Key Benefits | Techniques/Methods Used |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory effects; potential cancer therapy | Enzyme inhibition assays; cytotoxicity tests |

| Proteomics Research | Understanding protein interactions | SPR; ELISA |

| Organic Synthesis | Intermediate for complex molecules | Bromination reactions |

| Material Science | Development of advanced polymers | Polymer synthesis techniques |

Wirkmechanismus

The mechanism of action of 2,3-dibromo-2-(4-bromophenyl)propionic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a carboxylic acid group. These functional groups allow it to act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

2,3-Dibromopropionic acid: Similar in structure but lacks the phenyl ring.

2,3-Dibromo-3-(3,4-dimethoxyphenyl)propionic acid: Contains additional methoxy groups on the phenyl ring.

Ethyl 2,3-dibromopropionate: An ester derivative used in different synthetic applications

Uniqueness: 2,3-Dibromo-2-(4-bromophenyl)propionic acid is unique due to the presence of multiple bromine atoms and a phenyl ring, which confer specific reactivity and properties that are valuable in synthetic chemistry and material science .

Biologische Aktivität

2,3-Dibromo-2-(4-bromophenyl)propionic acid is a brominated derivative of propionic acid that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine atoms and a phenyl group, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Some noted mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain metabolic enzymes, which may lead to altered metabolic pathways.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK/ERK pathway and NF-κB signaling, which are crucial for cell proliferation and inflammation responses .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibiotic or antiviral agent .

Antimicrobial Activity

A series of assays were conducted to evaluate the antimicrobial properties of this compound. The results demonstrated significant activity against several bacterial strains, as shown in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Assays

Cytotoxicity was assessed using various cancer cell lines. The compound exhibited selective cytotoxic effects on certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Fibroblasts | >100 |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of the compound, it was administered to mice with induced inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Metabolic Regulation

Another case study focused on the impact of this compound on glucose metabolism. The compound improved insulin sensitivity in diabetic mice models, indicating a role in metabolic regulation and diabetes management.

Eigenschaften

IUPAC Name |

2,3-dibromo-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBYPXRLBSCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454848 | |

| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112595-55-8 | |

| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.